Product packaging for Tetraphosphetane(Cat. No.:CAS No. 287-64-9)

Tetraphosphetane

Cat. No.: B14752820
CAS No.: 287-64-9
M. Wt: 127.927 g/mol
InChI Key: QTDGWKQCMSDBLV-UHFFFAOYSA-N
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Description

Tetraphosphetane is a fundamental organophosphorus compound characterized by a four-membered ring structure of alternating phosphorus and carbon atoms. This unsaturated ring system is of significant interest in fundamental and synthetic chemistry research, particularly as a building block for synthesizing more complex phosphorus-containing molecules and for studying ring strain and reactivity in inorganic heterocycles. Available derivatives for research include this compound, tetrabutyl- (CAS 13969-03-4, Molecular Formula: C₁₆H₃₆P₄) and this compound, tetraphenyl- (CAS Registry Number: 157587-35-8, Molecular Formula: C₂₄H₂₀P₄) . These derivatives demonstrate how the core this compound structure can be functionalized with various alkyl or aryl groups, modifying the compound's physical properties and reactivity for specialized research applications. Current scientific literature indicates that the specific research applications, mechanistic actions, and full potential of tetraphosphetanes are still areas of active investigation. Researchers are exploring their utility in materials science, catalysis, and as ligands in coordination chemistry. This product is provided as a high-purity chemical tool to enable these advanced studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4P4 B14752820 Tetraphosphetane CAS No. 287-64-9

Properties

CAS No.

287-64-9

Molecular Formula

H4P4

Molecular Weight

127.927 g/mol

IUPAC Name

tetraphosphetane

InChI

InChI=1S/H4P4/c1-2-4-3-1/h1-4H

InChI Key

QTDGWKQCMSDBLV-UHFFFAOYSA-N

Canonical SMILES

P1PPP1

Origin of Product

United States

Preparation Methods

Organoiron-Catalyzed Phosphinidene Transfer

The use of organoiron complexes enables the synthesis of tetraphosphetanes via phosphinidene transfer reactions. For example, the reaction of tert-butylphosphinidene (tBuP) with methyl acrylate in the presence of [Fp(CO)₂] (Fp = Fe(CO)₂Cp) yields tetraphosphetane (P₄(tBu)₄) as a major product. Key parameters include:

Catalyst Substrate Temperature Yield Byproducts
[Fp(CO)₂] tBuPA + styrene 80°C 41% FpCl, tricarbonyl iron
[Fp(CO)₂] tBuPA + acrylates 70–100°C 35–50% Decarbonylated complexes

This method avoids toxic phosphine precursors and leverages the Fe–P bond’s lability for selective cyclization.

Base-Mediated Cyclocondensation

Mixed-substituted tetraphosphetanes, such as (RP–PtBu)₂ (R = Ph, Py), are synthesized via condensation of dipyrazolylphosphanes (RPpyr₂) with tert-butylphosphine (tBuPH₂). Using 4-dimethylaminopyridine (DMAP) as a catalyst, the reaction proceeds at 60–110°C in toluene, achieving yields of 94–97%. The stoichiometric ratio of precursors is critical:

$$
\text{Pentaerythritol} : \text{3-mercaptopropionic acid} : \text{Acylating agent} : \text{DMAP} = 1 : 4 : 7 : 0.4
$$

Post-treatment with sodium bicarbonate removes residual mercaptans, reducing odor and chromaticity.

Reduction of Dichlorophosphines

Zinc-Mediated Reductive Cyclization

Dichloro(aryl)phosphines (ArPCl₂) undergo reduction with Zn in the presence of PMe₃ to form triphosphiranes, which rearrange into tetraphosphetanes under thermal stress. For example:

$$
2 \, \text{PhPCl}2 + 4 \, \text{Zn} \xrightarrow{\text{PMe}3} (\text{PhP})4 + 4 \, \text{ZnCl}2
$$

Substrate Reducing Agent Solvent Temperature Yield
PhPCl₂ Zn/PMe₃ THF 25°C 62%
CyPCl₂ Zn/PMe₃ Et₂O 40°C 58%

This method is limited by competing oligomerization pathways, necessitating precise stoichiometric control.

Electrochemical Functionalization of P₄

White phosphorus (P₄) serves as a starting material in electrochemical setups using nickel catalysts. The process involves:

  • Anodic oxidation : P₄ reacts with aryl halides (ArX) in the presence of [Ni(bpy)]Br₂ (bpy = 2,2'-bipyridine).
  • Cyclization : Sequential aryl transfer generates tetraphosphetanes.

$$
\text{P}4 + 4 \, \text{ArX} \xrightarrow{\text{[Ni(bpy)]}} (\text{ArP})4 + 4 \, \text{HX}
$$

Optimized conditions (80°C, DMF, 0.5 V vs. Ag/AgCl) yield 70–75% product.

Alkylation of Preformed Phosphorus Cages

Methylation of Tetraphosphetanium Salts

Tetracationic tetraphosphetanes, such as [(LC)₄P₄][OTf]₄ (LC = 4,5-dimethyl-1,3-diisopropylimidazolium-2-yl), react with methyl triflate (MeOTf) to form methylated derivatives. Under harsh conditions (100°C, excess MeOTf), isobutene elimination yields trications:

$$
[(\text{LC})4\text{P}4][\text{OTf}]4 + 4 \, \text{MeOTf} \rightarrow [\text{LC-PMe}2\text{-LC-PMe}2][\text{OTf}]4 + 4 \, \text{C}4\text{H}8
$$

Substrate Methylating Agent Conditions Yield
[(LC)₄P₄][OTf]₄ MeOTf (4 eq) 100°C, 24 h 88%
[(PhP)₄][BF₄]₄ MeOTf (6 eq) 120°C, 48 h 72%

Challenges and Side Reactions

Competing Oligomerization

Phosphorus’s propensity for catenation often leads to pentaphospholanes (P₅ rings) or linear oligomers. For instance, the reaction of tBuPH₂ with FpCl at 80°C produces this compound (41%) alongside pentaphospholane (22%). Solvent polarity and temperature gradients are critical for selectivity.

Ligand Degradation

Strong-field ligands (e.g., CO, CN⁻) destabilize metal-phosphorus intermediates, resulting in decarbonylation or phosphide fragmentation. Substituting labile ligands with phosphites (e.g., P(OEt)₃) improves yields by 15–20%.

Structural and Spectroscopic Characterization

Tetraphosphetanes exhibit distinct ³¹P NMR signatures:

Compound δ(³¹P) (ppm) Multiplicity
(PhP)₄ 55.2 Singlet
[(LC)₄P₄][OTf]₄ −168.6, 31.3 AX spin system
(tBuP)₄ −122.4 Broad singlet

X-ray crystallography confirms puckered P₄ rings with P–P bond lengths of 2.18–2.24 Å and bond angles of 85–90°.

Chemical Reactions Analysis

Types of Reactions: Tetraphosphetane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetraphosphetane has several applications in scientific research:

Mechanism of Action

The mechanism by which tetraphosphetane exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with metal centers and subsequent activation of substrates for chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Parameters of Tetraphosphetane Derivatives

Compound P–P Bond Length (pm) Torsion Angle (°) Folding Angle (°) Key Substituents Reference
This compound 4a 225 ±40.7 121 Aminosiloxy
This compound 8b 223–225 ±43.2 115–119 Phenyl
This compound 8e 223.5 ±35.5 127.9–129.7 Trifluoromethyl
This compound 8f 223.5 ±23.8 146.5–148.2 Bis(isopropyl)amino
This compound 8g 225 ±46.0 113 Siloxy
  • Ring Folding: Substituent electronegativity inversely correlates with folding. For example, trifluoromethyl groups (electronegativity χ = 3.36) reduce folding (XF = 127.9°) compared to bis(isopropyl)amino groups (χ = 2.52; XF = 146.5°) .
  • Steric Effects : Bulky substituents (e.g., siloxy, v = 2.01) enforce smaller folding angles (113°) due to steric repulsion, while smaller groups like phenyl (v = 0.50) allow greater folding (121°) .

Electronic and Spectroscopic Properties

Table 2: NMR Coupling Constants (JPP)

Compound <sup>1</sup>JPP (Hz) <sup>2</sup>JPP (Hz) Substituents Reference
This compound 8c' +169 (head-to-head dimer) Alternating amino
This compound 8g -153 Siloxy
Alkyl-Substituted -160 to -175 25–35 Alkyl
  • Coupling Constants : Electron-withdrawing substituents (e.g., trifluoromethyl) increase <sup>1</sup>JPP coupling (-175 Hz) compared to alkyl derivatives (-153 to -160 Hz), reflecting enhanced ring planarity and lone-pair delocalization .
  • Head-to-Head Dimers : Exceptionally large <sup>1</sup>JPP (+169 Hz) in 8c' arises from pseudoequatorial lone-pair alignment, enabling strong transannular interactions .

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